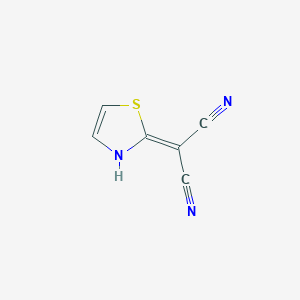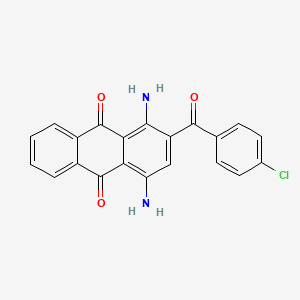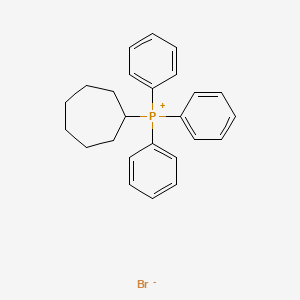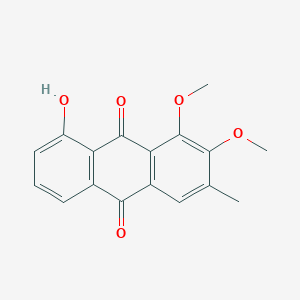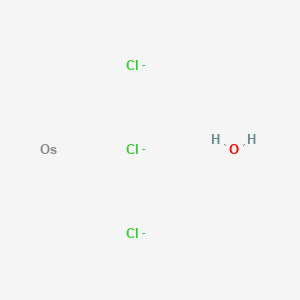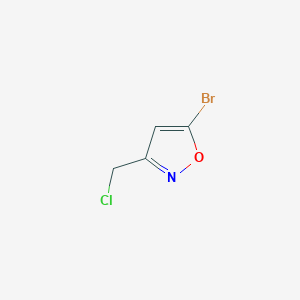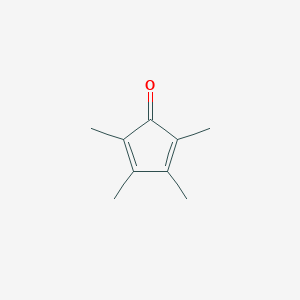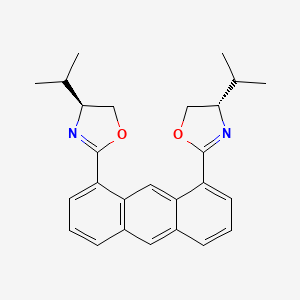
6-Hydrazinyl-2-methyl-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydrazinyl-2-methyl-3,4’-bipyridine is a heterocyclic compound that belongs to the bipyridine family. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, medicinal chemistry, and materials science. The presence of the hydrazinyl group at the 6-position and a methyl group at the 2-position of the bipyridine core imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinyl-2-methyl-3,4’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-3,4’-bipyridine.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This is achieved by reacting 2-methyl-3,4’-bipyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure 6-Hydrazinyl-2-methyl-3,4’-bipyridine.
Industrial Production Methods: While the laboratory-scale synthesis is well-documented, industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydrazinyl-2-methyl-3,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazones and amines.
Substitution: Various substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
6-Hydrazinyl-2-methyl-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis and materials science.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for anticancer and anti-inflammatory agents.
Industry: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Hydrazinyl-2-methyl-3,4’-bipyridine is primarily related to its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound may interact with specific proteins or enzymes, inhibiting their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the hydrazinyl and methyl groups, making it less versatile in certain applications.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns, leading to distinct chemical properties.
6-Methyl-2,2’-bipyridine: Similar to 6-Hydrazinyl-2-methyl-3,4’-bipyridine but without the hydrazinyl group, limiting its reactivity.
Uniqueness: 6-Hydrazinyl-2-methyl-3,4’-bipyridine is unique due to the presence of both the hydrazinyl and methyl groups, which enhance its reactivity and coordination ability. This makes it a valuable compound in various fields, including catalysis, materials science, and medicinal chemistry.
Propiedades
Número CAS |
88976-12-9 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
(6-methyl-5-pyridin-4-ylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-10(2-3-11(14-8)15-12)9-4-6-13-7-5-9/h2-7H,12H2,1H3,(H,14,15) |
Clave InChI |
IPDOFTMXEYYCIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NN)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
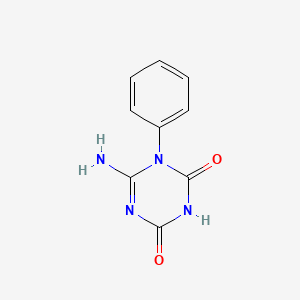

![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)

